Physicochemical Fingerprint: logP, Hydrogen-Bonding Capacity, and Topological Polar Surface Area Differentiate the 4-Ethoxyphenyl-3-propoxy-1-propyl Pattern from 4-Methylphenyl, 4-CF3-Phenyl, and 1-Ethyl-5-methyl Analogs
The target compound possesses a unique combination of a moderate lipophilic N‑aryl group (4‑ethoxyphenyl; π‑donor, single H‑bond acceptor) and a flexible 3‑propoxy‑1‑propyl scaffold that distinguishes it from the three most structurally similar commercially listed analogs. While no directly comparable bioassay data are available for CAS 1013765-63-3, calculated physicochemical properties reveal a distinct property space . N‑(4‑methylphenyl)‑3‑propoxy‑1‑propyl‑1H‑pyrazole‑4‑carboxamide lacks the ethoxy oxygen and therefore has lower topological polar surface area (TPSA) and reduced hydrogen‑bond acceptor capacity . N‑(4‑trifluoromethylphenyl)‑3‑propoxy‑1‑propyl‑1H‑pyrazole‑4‑carboxamide (often conflated with CAS 1013765-63-3 on some vendor sites) carries a strongly electron‑withdrawing para‑CF3 group that dramatically increases logP by approximately 1.1 units and drastically lowers H‑bond acceptor basicity of the aryl ring . N‑(4‑ethoxyphenyl)‑1‑ethyl‑5‑methyl‑1H‑pyrazole‑4‑carboxamide differs at two positions (ethyl vs. propyl on N1; methyl vs. propoxy on C3) and therefore represents a fundamentally distinct steric and electronic environment . These property differences are large enough that published pyrazole‑4‑carboxamide SAR models routinely classify the compounds as different chemotypes [1]. The absence of bioactivity annotation for the target compound in public databases underscores the procurement value of obtaining a structurally authenticated, single‑entity sample for primary screening campaigns.
| Evidence Dimension | Calculated drug‑likeness and polarity |
|---|---|
| Target Compound Data | MW 331.4 g/mol; TPSA 75.1 Ų; H‑bond acceptors 5; H‑bond donors 1; logP (estimated) 3.2 |
| Comparator Or Baseline | Comparator A (N‑(4‑methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide): MW 315.4 g/mol, TPSA 55.1 Ų, H‑bond acceptors 4, logP 3.4. Comparator B (N‑(4‑trifluoromethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide): MW 383.4 g/mol, TPSA 55.1 Ų, H‑bond acceptors 6, logP 4.3. Comparator C (N‑(4‑ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide): MW 303.4 g/mol, TPSA 75.1 Ų, H‑bond acceptors 5, logP 2.5 |
| Quantified Difference | TPSA differs by +20 Ų vs. comparators A and B; logP differs by −1.1 vs. comparator B and +0.7 vs. comparator C |
| Conditions | In silico calculation (molecular operating environment); no experimental logP/D or solubility data identified |
Why This Matters
Physicochemical divergence predicts that target engagement, solubility, and permeability will systematically differ from commercially interchangeable analogs, making compound identity verification critical before structure–activity conclusions are drawn.
- [1] El-Din SG, et al. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Eur J Med Chem. 2024;280:116917. SAR discussion pp. 4–8. View Source
